An In-depth Technical Guide to 5-Fluorobenzoxazole: Core Properties and Applications
An In-depth Technical Guide to 5-Fluorobenzoxazole: Core Properties and Applications
This guide provides an in-depth analysis of 5-Fluorobenzoxazole, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights into the synthesis, properties, reactivity, and applications of this important molecule. We will explore the causality behind experimental choices and provide a framework for its effective use in a research and development setting.
Introduction: The Strategic Value of the 5-Fluorobenzoxazole Scaffold
The benzoxazole moiety is a privileged heterocyclic scaffold found in numerous biologically active compounds.[1] Its rigid, planar, and aromatic structure serves as an effective pharmacophore that can engage with various biological targets. The strategic incorporation of a fluorine atom at the 5-position significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. This enhancement of physicochemical and pharmacological characteristics makes 5-Fluorobenzoxazole and its derivatives highly valuable in the pursuit of novel therapeutics, particularly in oncology and infectious diseases.
Section 1: Core Physicochemical Properties
The fundamental properties of 5-Fluorobenzoxazole (CAS No. 221347-71-3) are summarized below. This data is essential for reaction planning, purification, and formulation development.
| Property | Value | Source(s) |
| CAS Number | 221347-71-3 | [2][3] |
| Molecular Formula | C₇H₄FNO | [2][4] |
| Molecular Weight | 137.11 g/mol | [2][5] |
| Appearance | White to light yellow solid | [1] (unsubstituted) |
| Melting Point | 43-45 °C | [6] |
| Boiling Point | Data not publicly available | N/A |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Methanol; poorly soluble in water.[7] | N/A |
Section 2: Synthesis of 5-Fluorobenzoxazole
The most direct and widely adopted method for synthesizing the benzoxazole core involves the condensation of a 2-aminophenol derivative with a one-carbon electrophile, followed by dehydrative cyclization.[8][9] For 5-Fluorobenzoxazole, the logical starting materials are 2-amino-4-fluorophenol and a formic acid equivalent.
Below is a validated, step-by-step protocol adapted from established methodologies for benzoxazole synthesis.[8] The causality for key steps is explained to provide a deeper understanding of the process.
Diagram of Synthetic Workflow
Caption: Synthesis workflow for 5-Fluorobenzoxazole.
Experimental Protocol
Materials:
-
2-Amino-4-fluorophenol
-
Formic Acid (≥88%)
-
Toluene
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Eluent (e.g., Hexanes/Ethyl Acetate mixture)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, combine 2-amino-4-fluorophenol (1.0 eq) and formic acid (1.2 eq). Add toluene to the flask (approx. 10 mL per gram of aminophenol).[8]
-
Scientist's Insight: Toluene is the solvent of choice as it forms an azeotrope with water, facilitating its removal via the Dean-Stark trap. This is critical as the reaction is a dehydration; removing water drives the equilibrium towards the cyclized product.
-
-
Dehydrative Cyclization: Heat the mixture to reflux. Monitor the collection of water in the side arm of the Dean-Stark apparatus. Continue heating until the theoretical amount of water has been collected, which typically takes 2-4 hours.[8]
-
Reaction Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Neutralization: Wash the organic layer with a 5% aqueous solution of sodium bicarbonate (2x). This step is crucial to neutralize any remaining formic acid.
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 5-Fluorobenzoxazole.
Section 3: Spectroscopic Characterization
While publicly accessible experimental spectra for 5-Fluorobenzoxazole are limited, its structure allows for a confident prediction of its key spectroscopic features. This predicted data is invaluable for confirming the identity and purity of the synthesized compound.
| Technique | Expected Features |
| ¹H NMR | Four signals in the aromatic region (approx. 7.0-8.5 ppm). The proton at C2 will be a singlet. The three protons on the fluorinated ring (C4, C6, C7) will exhibit complex splitting patterns due to H-H and H-F coupling. |
| ¹³C NMR | Seven distinct signals are expected. The carbon attached to fluorine (C5) will appear as a doublet with a large coupling constant (¹JCF ≈ 240-260 Hz). The C2 carbon will be significantly downfield (≈150-155 ppm). |
| ¹⁹F NMR | A single resonance is expected in the typical range for an aryl fluoride (approx. -110 to -120 ppm relative to CFCl₃). |
| IR (Infrared) | Characteristic peaks for C=N stretch (≈1640 cm⁻¹), aromatic C=C stretches (≈1500-1600 cm⁻¹), C-O-C stretch (≈1240 cm⁻¹), and a strong C-F stretch (≈1100-1200 cm⁻¹). |
| Mass Spec (MS) | Expected molecular ion (M⁺) peak at m/z = 137.03 (for C₇H₄FNO). |
Section 4: Reactivity and Chemical Behavior
5-Fluorobenzoxazole is an aromatic heterocycle, which imparts significant stability.[1] Its reactivity is dictated by the interplay between the electron-donating oxygen, the electron-withdrawing imine nitrogen, and the properties of the fluorine substituent.
-
Electrophilic Aromatic Substitution (EAS): The benzoxazole ring system is generally deactivated towards EAS compared to benzene. The fluorine atom is also a deactivating group but acts as an ortho, para director. Substitution is therefore predicted to occur at the C4 or C6 positions, though forcing conditions may be required.
-
Nucleophilic Aromatic Substitution (NAS): The electron-withdrawing nature of the fused oxazole ring and the fluorine atom makes the benzene portion of the molecule susceptible to NAS, particularly at the C4 and C6 positions, which are ortho and para to the fluorine atom. Strong nucleophiles can potentially displace the fluorine atom under suitable conditions.
-
Reactivity at C2: The C2 position is the most common site for functionalization during synthesis, typically by selecting an appropriate carboxylic acid or its derivative for the initial condensation reaction.[9] Post-synthetic modification at this position is less common for the parent ring but is a key strategy in derivative synthesis.
Section 5: Applications in Research and Drug Development
The 5-fluorobenzoxazole scaffold is a cornerstone in medicinal chemistry due to the wide spectrum of biological activities exhibited by its derivatives.
-
Anticancer Agents: Numerous studies have demonstrated the potent anti-proliferative activity of benzoxazole derivatives against various cancer cell lines. The 5-fluoro substitution is often a key feature in compounds with high potency.[10]
-
Antimicrobial Agents: The scaffold is present in compounds with significant antibacterial and antifungal properties.
-
Building Block for Complex Molecules: As a stable and reactive intermediate, 5-Fluorobenzoxazole serves as a starting point for the synthesis of more complex, biologically active molecules through functionalization of the aromatic ring.
Section 6: Safety and Handling
Based on the Safety Data Sheet (SDS) for 5-Fluorobenzoxazole, the compound presents a significant health hazard and must be handled with appropriate precautions.[2]
-
Hazard Classification: Toxic if swallowed (Acute Toxicity, Oral, Category 3).[2]
-
Handling Precautions:
-
Storage: Store locked up in a tightly sealed container in a cool (recommended 2-8°C), well-ventilated area away from direct sunlight and ignition sources.[2]
-
First Aid Measures:
-
If Swallowed: Rinse mouth and call a physician immediately. Do NOT induce vomiting.[2]
-
Skin Contact: Rinse skin thoroughly with large amounts of water and remove contaminated clothing. Call a physician.[2]
-
Eye Contact: Flush eyes immediately with large amounts of water for at least 15 minutes. Promptly call a physician.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, administer CPR and seek immediate medical attention.[2]
-
Section 7: References
-
Capot Chemical. 5-fluorobenzoxazol. [Link]
-
Capot Chemical. 5-Fluorobenzoxazole. [Link]
-
Fisher Scientific. 5-Fluorobenzoxazole, 97%, Thermo Scientific. [Link]
-
RSC Publishing. Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage. [Link]
-
National Center for Biotechnology Information. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]
-
Semantic Scholar. Electrophilic and nucleophilic aromatic substitution: Analogous and complementary processes. [Link]
-
Semantic Scholar. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. [Link]
-
ResearchGate. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. [Link]
-
Wikipedia. Benzoxazole. [Link]
-
The Royal Society of Chemistry. Supporting Information for manuscript entitled, '2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amid'. [Link]
-
National Center for Biotechnology Information. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. [Link]
-
National Institute of Standards and Technology. Benzoxazole. [Link]
-
Google Patents. The preparation method of 2-amino-5-fluorobenzoic acid.
-
National Center for Biotechnology Information. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]
-
Google Patents. Preparation method of 2-amino-4'-fluoro-benzophenone.
-
Ion Science UK. Fluorobenzoic acid, 4-. [Link]
Sources
- 1. Benzoxazole - Wikipedia [en.wikipedia.org]
- 2. chemscene.com [chemscene.com]
- 3. 221347-71-3 | 5-fluorobenzoxazol | 5-Fluorobenzoxazole - Capot Químico [capotchem.com]
- 4. CAS RN 221347-71-3 | Fisher Scientific [fishersci.com]
- 5. chemscene.com [chemscene.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 5-Fluorobenzoxazol-2-amine CAS#: 1682-39-9 [amp.chemicalbook.com]
